molecular formula C8H7N B1599672 7H-Cyclopenta[b]pyridine CAS No. 270-92-8

7H-Cyclopenta[b]pyridine

Cat. No.: B1599672
CAS No.: 270-92-8
M. Wt: 117.15 g/mol
InChI Key: SKIWQMKCRFFHDH-UHFFFAOYSA-N
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Description

7H-Cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C₈H₇N. It is a nitrogen-containing compound that features a fused ring structure, combining a cyclopentane ring with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Cyclopenta[b]pyridine can be achieved through several methods. One notable method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The reaction conditions typically involve the use of triethylamine as a base and various alkylating agents to produce different derivatives of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of multicomponent reactions and readily available starting materials makes this compound amenable to industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7H-Cyclopenta[b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like benzyl chloride . The reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as refluxing, stirring, and heating.

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, such as 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7H-Cyclopenta[b]pyridine include other nitrogen-containing heterocycles such as pyrrolopyrazine and pyridazine derivatives . These compounds share structural similarities and exhibit a range of biological activities.

Uniqueness

What sets this compound apart is its fused ring structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

7H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIWQMKCRFFHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464980
Record name 7H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-92-8
Record name 7H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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